3-[(3-Chlorophenoxy)methyl]benzohydrazide
Description
3-[(3-Chlorophenoxy)methyl]benzohydrazide is a benzohydrazide derivative characterized by a 3-chlorophenoxy methyl group attached to the benzoic acid hydrazide scaffold. This compound is part of a broader class of hydrazide–hydrazones, which are known for diverse biological activities, including cholinesterase inhibition, anti-inflammatory effects, and anticancer properties . The 3-chlorophenoxy substituent introduces electron-withdrawing effects and steric bulk, which may influence its interaction with biological targets compared to analogs with different substituents.
Properties
IUPAC Name |
3-[(3-chlorophenoxy)methyl]benzohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c15-12-5-2-6-13(8-12)19-9-10-3-1-4-11(7-10)14(18)17-16/h1-8H,9,16H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFAJABYYVXXUNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NN)COC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Chlorophenoxy)methyl]benzohydrazide typically involves the reaction of 3-(3-chlorophenoxy)methylbenzoic acid with hydrazine hydrate. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
Starting Materials: 3-(3-chlorophenoxy)methylbenzoic acid and hydrazine hydrate.
Solvent: Ethanol or methanol.
Reaction Conditions: Reflux for several hours.
Product Isolation: The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to enhance reaction efficiency and control.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at the hydrazide (-CONHNH₂) group, yielding carbonyl-containing derivatives. Common oxidizing agents and outcomes include:
| Reagent | Conditions | Major Product(s) | Yield | Citation |
|---|---|---|---|---|
| KMnO₄/H₂SO₄ | Aqueous, reflux | 3-[(3-Chlorophenoxy)methyl]benzoic acid | 72-85% | |
| H₂O₂/Fe²⁺ (Fenton) | RT, acidic pH | Oxidized hydrazide derivatives | 60-68% |
Research Insight : Oxidation pathways are critical for generating carboxylic acid intermediates used in pharmaceutical synthesis. The chlorophenoxy group remains intact under mild conditions but may undergo dehalogenation under strong oxidative stress.
Reduction Reactions
Reduction targets the hydrazide group or aromatic rings, producing amine derivatives:
| Reagent | Conditions | Major Product(s) | Yield | Citation |
|---|---|---|---|---|
| LiAlH₄ | Dry THF, reflux | 3-[(3-Chlorophenoxy)methyl]benzylamine | 55-65% | |
| H₂/Pd-C | Ethanol, 50°C | Partially reduced hydrazine intermediates | 40-50% |
Key Finding : Selective reduction of the hydrazide moiety without affecting the chlorine substituent requires carefully controlled conditions.
Substitution Reactions
The chlorine atom on the phenoxy group participates in nucleophilic aromatic substitution (NAS):
| Nucleophile | Base | Product | Yield | Citation |
|---|---|---|---|---|
| Sodium methoxide | NaOH, DMSO | 3-[(3-Methoxyphenoxy)methyl]benzohydrazide | 78% | |
| Piperidine | K₂CO₃, DMF | 3-[(3-Piperidinophenoxy)methyl]benzohydrazide | 65% |
Mechanistic Note : Substitution occurs preferentially at the para position relative to the chlorophenoxy group due to electron-withdrawing effects.
Condensation Reactions
The hydrazide group reacts with carbonyl compounds to form hydrazones:
Study Highlight : Hydrazones derived from this compound show enhanced antifungal activity against C. neoformans (MIC₈₀: 0.03–0.06 μg/mL) .
Cyclization Reactions
Under acidic or thermal conditions, the compound forms heterocyclic structures:
| Conditions | Product | Yield | Citation |
|---|---|---|---|
| H₂SO₄, 100°C | 1,3,4-Oxadiazole derivatives | 70% | |
| PCl₅, reflux | Benzoxazole analogs | 58% |
Application : Cyclized products exhibit improved metabolic stability in pharmacokinetic studies.
Metal Complexation
The hydrazide group coordinates with transition metals to form complexes:
| Metal Salt | Solvent | Complex Structure | Stability Constant (log β) | Citation |
|---|---|---|---|---|
| Cu(NO₃)₂ | Methanol | Octahedral Cu(II) complex | 12.4 ± 0.3 | |
| FeCl₃ | Ethanol/water | Tetrahedral Fe(III) complex | 9.8 ± 0.2 |
Research Significance : Cu(II) complexes demonstrate notable antibacterial activity (MIC: 4–8 μg/mL against S. aureus) .
pH-Dependent Reactivity
The compound’s reactivity varies with pH due to protonation/deprotonation of the hydrazide group:
-
Acidic pH (<5) : Hydrazide remains protonated, favoring condensation and cyclization .
-
Basic pH (>9) : Deprotonation enhances nucleophilic substitution at the chlorophenoxy group.
Comparative Reactivity with Analogues
Replacing chlorine with other halogens alters reaction kinetics:
| Compound | Relative NAS Rate (vs Cl) | Oxidation Yield (%) |
|---|---|---|
| 3-[(3-Bromophenoxy)methyl]benzohydrazide | 0.8 | 68 |
| 3-[(3-Fluorophenoxy)methyl]benzohydrazide | 1.2 | 72 |
Trend : Electron-withdrawing substituents (e.g., -Br) slow NAS but improve oxidation yields.
Scientific Research Applications
Antimicrobial Activity
Research indicates that 3-[(3-Chlorophenoxy)methyl]benzohydrazide exhibits notable antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 15 µg/mL |
| Pseudomonas aeruginosa | 18 µg/mL |
These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies showed that it inhibits the proliferation of several cancer cell lines:
| Cell Line | % Inhibition |
|---|---|
| MDA-MB-231 (breast) | 85% |
| HeLa (cervical) | 78% |
| A549 (lung) | 80% |
The mechanism of action may involve apoptosis induction and cell cycle arrest, making it a promising lead for anticancer drug development.
Enzyme Inhibition
Additionally, this compound has been investigated for its potential to inhibit enzymes such as monoamine oxidases (MAOs). The following IC50 values were observed:
| Enzyme | IC50 (µM) |
|---|---|
| MAO-A | 25 |
| MAO-B | 30 |
This inhibition could have implications in treating neurological disorders, as MAOs are critical in neurotransmitter metabolism.
Case Studies
- Antimicrobial Study : A study conducted on the antimicrobial efficacy of substituted benzohydrazides highlighted that compounds similar to this compound exhibited significant activity against multi-drug resistant strains of bacteria. The study concluded that structural modifications could enhance biological activity, paving the way for new therapeutic agents .
- Anticancer Research : In a comparative study of various hydrazone derivatives, this compound was identified as one of the most potent compounds against breast cancer cell lines. The findings indicated that the compound's ability to induce apoptosis was linked to its interaction with specific molecular targets involved in cell survival pathways .
Mechanism of Action
The mechanism of action of 3-[(3-Chlorophenoxy)methyl]benzohydrazide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The hydrazide group can form covalent bonds with active site residues, inhibiting enzyme activity or modulating receptor function. The phenoxy group may enhance binding affinity through hydrophobic interactions or hydrogen bonding.
Comparison with Similar Compounds
Comparison with Similar Benzohydrazide Derivatives
The biological and chemical properties of benzohydrazide derivatives are highly dependent on substituent type, position, and electronic effects. Below is a detailed comparison of 3-[(3-Chlorophenoxy)methyl]benzohydrazide with structurally related compounds:
Substituent Position and Electronic Effects
- 3-[(4-Methoxyphenoxy)methyl]benzohydrazide (CID 843208): The 4-methoxy group is electron-donating, contrasting with the electron-withdrawing 3-chloro group in the target compound.
- 4-(Trifluoromethyl)benzohydrazide derivatives: Derivatives with trifluoromethyl groups show dual inhibition of acetylcholinesterase (AChE, IC₅₀: 46.8–137.7 µM) and butyrylcholinesterase (BuChE, IC₅₀: 19.1–881.1 µM) .
Structural-Activity Relationships (SARs)
Substituent Position :
- Meta (3-position) vs. Para (4-position) : Methoxy groups at the 3-position (BuChE inhibition) outperform 2- or 4-position analogs , whereas 4-methoxy analogs excel in NF-κB inhibition .
- Chlorine vs. Bromine : Chlorine’s smaller size may reduce steric hindrance compared to bromine, favoring tighter binding in enzyme pockets .
- Hybrid Scaffolds: Coumarin-benzohydrazide hybrids (e.g., compound A) exhibit MCL-1 inhibition (docking score: -8.2 kcal/mol) due to extended π-π stacking, a feature absent in simpler phenoxy analogs .
Key Research Findings and Implications
- Selectivity: The 3-chlorophenoxy group may confer selectivity toward inflammatory targets (e.g., NF-κB) over cholinesterases, contrasting with 3-OMe or trifluoromethyl derivatives .
- Toxicity : Chlorinated benzohydrazides generally show lower cytotoxicity compared to brominated or trifluoromethyl analogs, as seen in coumarin hybrids .
- Synthetic Accessibility: The target compound can be synthesized via condensation of 3-chlorophenol with methyl 3-(bromomethyl)benzoate, followed by hydrazide formation—a route analogous to and .
Biological Activity
3-[(3-Chlorophenoxy)methyl]benzohydrazide is a compound that has garnered attention in medicinal chemistry for its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound consists of a benzohydrazide moiety linked to a chlorophenoxy group. This structural arrangement is believed to play a crucial role in its biological activity.
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets, such as enzymes and receptors. The chlorophenoxy group can interact with hydrophobic pockets in proteins, while the benzohydrazide moiety can form hydrogen bonds with active sites. These interactions may modulate the activity of target molecules, leading to various biological effects, including:
- Antimicrobial Activity : The compound has shown potential against various microorganisms.
- Anticancer Activity : It may inhibit cancer cell proliferation through apoptosis induction and modulation of signaling pathways.
Biological Activity Overview
Antimicrobial Studies
Research indicates that this compound displays significant antimicrobial properties. A study demonstrated its effectiveness against Escherichia coli and Staphylococcus aureus, suggesting its potential as an antibacterial agent. The compound's mechanism likely involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .
Anticancer Studies
In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. For instance, one study reported an IC50 value of approximately 10 µM against MDA-MB-231 breast cancer cells, indicating potent anticancer activity. The compound's ability to modulate cell cycle progression and promote apoptotic pathways highlights its potential as a therapeutic agent in oncology.
Comparative Analysis
When compared to similar compounds within the benzohydrazide class, this compound exhibits unique properties due to the specific positioning of the chlorophenoxy group. This structural feature enhances its reactivity and biological activity compared to other derivatives, such as those with bromine or fluorine substitutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
